

Application Notes and Protocols for ICG-TCO in Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Indocyanine Green-transcyclooctene (**ICG-TCO**) in flow cytometry applications. This powerful tool enables the highly specific and efficient labeling of cells for analysis, leveraging the principles of bioorthogonal chemistry.

Introduction to ICG-TCO and Bioorthogonal Labeling

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye with a well-established safety profile, approved for clinical use. When coupled with trans-cyclooctene (TCO), it becomes a key component in a bioorthogonal labeling strategy. This strategy relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific "click chemistry" reaction between TCO and a tetrazine (Tz) moiety.[1] This reaction proceeds efficiently under physiological conditions, making it ideal for labeling living cells with minimal perturbation.

The "pre-targeting" approach is commonly employed. In this method, a biomolecule of interest on the cell surface (e.g., an antibody target) is first labeled with a TCO group. Subsequently, the **ICG-TCO** conjugate is introduced and specifically reacts with the tetrazine-modified target, resulting in fluorescently labeled cells that can be analyzed by flow cytometry.

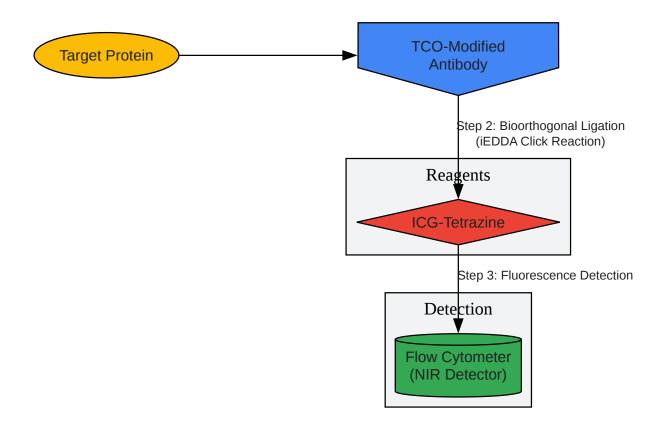
Key Advantages of ICG-TCO for Flow Cytometry



- High Specificity: The bioorthogonal nature of the TCO-tetrazine reaction ensures minimal offtarget labeling, leading to a high signal-to-noise ratio.
- Near-Infrared Fluorescence: ICG's emission in the NIR spectrum (~810-830 nm) minimizes autofluorescence from biological samples, enhancing sensitivity.[2][3][4]
- Biocompatibility: The reaction occurs under physiological conditions without the need for toxic catalysts.
- Versatility: This method can be adapted to label a wide range of cellular targets by modifying the targeting molecule (e.g., antibody, ligand) with TCO.

Experimental Workflow and Signaling Pathway

The general workflow for a pre-targeting experiment using **ICG-TCO** for flow cytometry involves the initial labeling of a cellular target with a TCO-modified molecule, followed by the "click" reaction with a tetrazine-modified ICG probe.





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Caption: Pre-targeting workflow for **ICG-TCO** labeling in flow cytometry.

Experimental Protocols Protocol 1: Preparation of TCO-Modified Antibodies

This protocol describes the modification of a primary antibody with a TCO-NHS ester for use in a pre-targeting strategy.

Materials:

- Primary antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
- TCO-PEGn-NHS ester (n can be varied to optimize linker length)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
- TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO to a concentration of 10-20 mM.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.



- Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry.

Protocol 2: Staining of Cells with TCO-Modified Antibody and ICG-Tetrazine

This protocol outlines the two-step staining procedure for flow cytometry analysis.

Materials:

- Single-cell suspension of target cells
- TCO-modified antibody (from Protocol 1)
- ICG-Tetrazine
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Wash Buffer (e.g., PBS)

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.
- Pre-targeting with TCO-Antibody:
 - Add the TCO-modified antibody to the cell suspension at a pre-determined optimal concentration.
 - Incubate for 30-60 minutes at 4°C, protected from light.
 - Wash the cells twice with 2 mL of cold Wash Buffer to remove unbound antibody.
 Centrifuge at 300-400 x g for 5 minutes for each wash.



- ICG-Tetrazine Labeling:
 - Prepare a fresh solution of ICG-Tetrazine in Flow Cytometry Staining Buffer at a concentration of 1-10 μM (the optimal concentration should be determined empirically).
 - Resuspend the cell pellet in the ICG-Tetrazine solution.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- · Final Washes:
 - Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a near-infrared laser for excitation (e.g., 785 nm) and an appropriate emission filter for ICG (e.g., >810 nm).

Data Presentation

The following tables provide an example of how to present quantitative data from an **ICG-TCO** flow cytometry experiment.

Table 1: Optimization of ICG-Tetrazine Staining Concentration

ICG-Tetrazine Concentration (μM)	Mean Fluorescence Intensity (MFI)	% Positive Cells
0.1	150 ± 20	5%
0.5	800 ± 75	45%
1.0	2500 ± 210	92%
5.0	2650 ± 230	93%
10.0	2700 ± 250	94%
Control (no ICG-Tz)	50 ± 10	<1%



Table 2: Comparison of ICG-TCO with a Conventional Fluorophore

Labeling Method	Target Cell MFI	Non-Target Cell MFI	Signal-to-Noise Ratio (Target/Non- Target)
ICG-TCO (Pre-targeting)	2550 ± 220	60 ± 15	42.5
Conventional APC- Antibody	1800 ± 150	120 ± 30	15.0

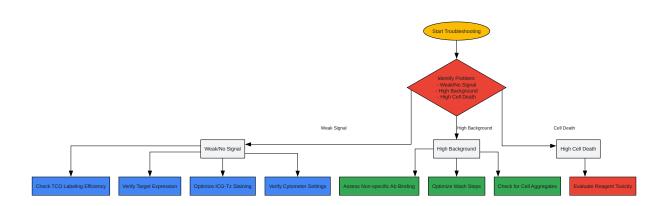
Troubleshooting



Problem	Possible Cause	Solution
Weak or No Signal	Insufficient TCO labeling of the antibody.	Optimize the TCO-NHS ester to antibody molar ratio.
Low expression of the target antigen.	Use a cell line with higher target expression or amplify the signal with a secondary antibody.	
Inefficient ICG-Tetrazine reaction.	Increase the incubation time or concentration of ICG-Tetrazine. Ensure ICG-Tetrazine is fresh.	
Incorrect flow cytometer settings.	Verify the use of appropriate NIR laser and emission filters for ICG.	_
High Background Staining	Non-specific binding of the TCO-antibody.	Include a blocking step (e.g., with Fc block) before antibody incubation. Titrate the antibody to the lowest effective concentration.
Excess unbound ICG- Tetrazine.	Increase the number of wash steps after ICG-Tetrazine incubation.	
Cell aggregates.	Filter the cell suspension before analysis.	_
High Cell Death	Toxicity of reagents.	Reduce incubation times or reagent concentrations. Ensure all steps are performed at the recommended temperatures.

Logical Relationship Diagram for Troubleshooting





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Caption: A logical flowchart for troubleshooting **ICG-TCO** flow cytometry experiments.

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